4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid
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Overview
Description
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Mechanism of Action
Mode of Action
Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) compounds, it may interact with its targets in a similar manner .
Pharmacokinetics
Like other fmoc compounds, it is likely to be stable at room temperature and have a long shelf-life .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity may be affected by factors such as temperature, pH, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid typically involves multiple steps. One common method includes the following steps:
Fmoc Protection:
Coupling Reaction: The protected amino acid is then coupled with benzoic acid derivatives using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and coupling reactions efficiently. These machines are designed to optimize reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Fmoc protecting group.
Substitution: Various substitution reactions can be performed to modify the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Piperidine is often used to remove the Fmoc group under mild conditions.
Substitution: Halogenated benzoic acids and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction will yield the deprotected amino acid or peptide.
Scientific Research Applications
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic peptides.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid: Another Fmoc-protected amino acid used in peptide synthesis.
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-4-oxocyclohexanecarboxylic acid: Used in the synthesis of cyclic peptides.
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: Utilized in the synthesis of modified peptides.
Uniqueness
What sets 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylpyrrolidin-3-yl)benzoic acid apart is its specific structure, which allows for unique interactions and modifications in peptide synthesis. Its combination of the Fmoc group with a benzoic acid moiety provides versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-17-14-20(18-10-12-19(13-11-18)26(29)30)15-28(17)27(31)32-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,17,20,25H,14-16H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCAQJUCLDBCNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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